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Compound of Interest

Compound Name:
(S)-tert-Butyl azepan-3-

ylcarbamate

Cat. No.: B1588956 Get Quote

The structure of (S)-tert-Butyl azepan-3-ylcarbamate presents a unique combination of a

flexible seven-membered azepane ring and the sterically demanding Boc group. This results in

a characteristic, and often complex, NMR spectrum.

Caption: Chemical Structure of (S)-tert-Butyl azepan-3-ylcarbamate.

¹H NMR Spectral Analysis
The proton NMR spectrum is the first and most crucial step in confirming the identity and purity

of the compound.

Boc Group Protons: The most unambiguous signal is a large, sharp singlet appearing in the

upfield region, typically between δ 1.4-1.5 ppm. This peak corresponds to the nine equivalent

protons of the tert-butyl group and its integration value of 9H is a definitive indicator of

successful Boc protection.[3][4]

Azepane Ring Protons: The seven-membered azepane ring is conformationally flexible, and

its protons are diastereotopic, leading to a series of complex multiplets typically found

between δ 1.5-3.8 ppm.

The proton on the carbon bearing the carbamate (C3-H) is expected to be shifted

downfield due to the electron-withdrawing effect of the adjacent nitrogen and oxygen

atoms, likely appearing around δ 3.6-3.8 ppm.
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The protons on the carbons adjacent to the ring nitrogen (C2-H₂ and C7-H₂) will also be

deshielded, appearing in the range of δ 2.6-3.4 ppm.

The remaining methylene protons (C4, C5, C6) will form a complex, overlapping series of

multiplets further upfield.

Carbamate and Amine Protons (N-H): The spectrum will show two N-H signals. The

carbamate proton (-NH-Boc) typically appears as a broad singlet or doublet around δ 4.5-5.5

ppm. The secondary amine proton within the azepane ring (-NH-) will also be a broad singlet,

often in the range of δ 1.5-2.5 ppm, though its position can be highly variable and dependent

on solvent and concentration.

¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, confirming the carbon framework

of the molecule.

Boc Group Carbons: Two distinct signals confirm the presence of the Boc group.

The quaternary carbon (-O-C(CH₃)₃) appears around δ 79-81 ppm.[4]

The three equivalent methyl carbons (-C(CH₃)₃) produce a strong signal around δ 28.3-

28.5 ppm.[4][5]

Carbamate Carbonyl Carbon: The carbonyl carbon of the carbamate group (C=O) is found

significantly downfield, typically in the range of δ 155-157 ppm.[4]

Azepane Ring Carbons: The seven carbon atoms of the azepane ring will give rise to distinct

signals.

The carbon attached to the carbamate group (C3) will be in the δ 50-55 ppm region.

The carbons adjacent to the ring nitrogen (C2 and C7) are expected around δ 45-50 ppm.

The remaining aliphatic carbons (C4, C5, C6) will appear further upfield, typically between

δ 25-40 ppm.
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Assignment
Expected ¹H NMR Chemical

Shift (δ ppm)

Expected ¹³C NMR Chemical

Shift (δ ppm)

-C(CH₃)₃ 1.4 - 1.5 (s, 9H) 28.3 - 28.5

-O-C(CH₃)₃ - 79 - 81

-NH-CO-O- - 155 - 157

Azepane CH-NHBoc 3.6 - 3.8 (m, 1H) 50 - 55

Azepane Ring CH₂ 1.5 - 3.4 (m) 25 - 50

-NH-Boc 4.5 - 5.5 (br s, 1H) -

Azepane -NH- 1.5 - 2.5 (br s, 1H) -

Note: Chemical shifts are approximate and can vary based on solvent and experimental

conditions. 's' denotes singlet, 'm' denotes multiplet, 'br s' denotes broad singlet.

A Comparative Look: Boc vs. Cbz and Fmoc
Protecting Groups
The choice of protecting group is a critical decision in a synthetic pathway. While Boc is widely

used, Cbz and Fmoc groups are common alternatives. Their distinct NMR signatures are key to

their identification.

Boc Group Cbz Group Fmoc Group

tert-Butyloxycarbonyl
(Boc) ¹H NMR: ~1.45 ppm (singlet, 9H) Carbobenzyloxy

(Cbz)

¹H NMR:
~5.1 ppm (singlet, 2H)

~7.35 ppm (multiplet, 5H)

Fluorenylmethyloxycarbonyl
(Fmoc)

¹H NMR:
~4.2-4.5 ppm (multiplet, 3H)
~7.3-7.8 ppm (multiplet, 8H)

Click to download full resolution via product page

Caption: Comparison of common amine protecting groups and their NMR signals.
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Protecting Group
Key ¹H NMR
Signals (δ ppm) in
CDCl₃

Advantages in
NMR

Disadvantages in
NMR

Boc 1.4-1.5 (s, 9H)

The sharp, intense

singlet is in a relatively

uncrowded region of

the spectrum, making

it an excellent

diagnostic peak for

confirming protection

and for monitoring

reaction progress.[3]

No significant

disadvantages.

Cbz
~5.1 (s, 2H), ~7.3-7.4

(m, 5H)

The benzylic protons

give a clean singlet.

Aromatic signals

confirm the group's

presence.

Aromatic signals can

overlap with other

aromatic protons in

the molecule.

Fmoc
~4.2 (t, 1H), ~4.4 (d,

2H), ~7.2-7.8 (m, 8H)

Multiple aromatic

signals provide a clear

fingerprint.

The large number of

aromatic and aliphatic

signals can

complicate spectra,

especially in

molecules with other

aromatic systems.

Experimental Protocol: NMR Sample Preparation
and Acquisition
Achieving high-quality NMR data requires careful sample preparation. The following is a

standard protocol for the analysis of (S)-tert-Butyl azepan-3-ylcarbamate.
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Start: Purified Compound

Weigh 5-10 mg
of sample

Dissolve in ~0.6 mL
of deuterated solvent

(e.g., CDCl₃)

Transfer solution
to NMR tube

Insert into spectrometer
and perform shimming

Acquire ¹H and ¹³C spectra

Process data:
Fourier Transform,

Phase & Baseline Correction

Analyze Spectrum:
Peak Picking, Integration,

Structure Assignment

End: Interpreted Data

Click to download full resolution via product page

Caption: Standard workflow for NMR sample preparation and data analysis.
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Methodology:

Sample Preparation: Accurately weigh 5-10 mg of purified (S)-tert-Butyl azepan-3-
ylcarbamate.

Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent,

such as Chloroform-d (CDCl₃), in a clean vial. Ensure the sample is fully dissolved.

Transfer: Using a clean pipette, transfer the solution into a standard 5 mm NMR tube.

Spectrometer Setup: Insert the NMR tube into the spectrometer. The instrument should be

locked onto the deuterium signal of the solvent, and the magnetic field homogeneity should

be optimized via shimming.

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard

parameters are typically sufficient, but optimization of acquisition time and relaxation delays

may be necessary for quantitative analysis.

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier

transform, followed by phase and baseline correction.

Analysis: Calibrate the chemical shift scale using the residual solvent peak (e.g., 7.26 ppm

for CDCl₃). Integrate the peaks and analyze the chemical shifts, multiplicities, and coupling

constants to assign the signals to the molecular structure.

Conclusion
The NMR spectrum of (S)-tert-Butyl azepan-3-ylcarbamate is characterized by a highly

diagnostic singlet for the Boc group's nine protons and a complex series of multiplets for the

conformationally mobile azepane ring. Understanding these spectral features is essential for

any scientist working with this intermediate. By comparing its signature to those of Cbz and

Fmoc-protected analogues, researchers can confidently identify their compounds and monitor

the progress of their synthetic efforts, ensuring the integrity of their complex molecular designs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [The Signature NMR Profile of (S)-tert-Butyl azepan-3-
ylcarbamate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1588956#s-tert-butyl-azepan-3-ylcarbamate-nmr-
data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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